Cas no 2227818-61-1 (5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine)

5-(1S)-1-Aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine is a chiral thiazole derivative featuring a stereospecific aminoethyl substituent at the 5-position. Its structural configuration, including the (1S)-aminoethyl group and N,N,4-trimethyl substitution, confers selectivity in applications such as asymmetric synthesis or pharmaceutical intermediates. The thiazole core offers stability and versatility, while the tertiary amine functionality enhances reactivity in nucleophilic or catalytic processes. This compound is particularly valuable for researchers requiring enantiopure building blocks in medicinal chemistry or agrochemical development. Its well-defined stereochemistry and modular structure facilitate precise modifications, making it a useful scaffold for targeted molecular design. Storage under inert conditions is recommended to preserve its integrity.
5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine structure
2227818-61-1 structure
商品名:5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine
CAS番号:2227818-61-1
MF:C8H15N3S
メガワット:185.289799928665
CID:6181364
PubChem ID:93620547

5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine
    • 2227818-61-1
    • EN300-1742478
    • 5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
    • インチ: 1S/C8H15N3S/c1-5(9)7-6(2)10-8(12-7)11(3)4/h5H,9H2,1-4H3/t5-/m0/s1
    • InChIKey: QQBLGDXXSCZSSU-YFKPBYRVSA-N
    • ほほえんだ: S1C(=NC(C)=C1[C@H](C)N)N(C)C

計算された属性

  • せいみつぶんしりょう: 185.09866866g/mol
  • どういたいしつりょう: 185.09866866g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 70.4Ų

5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1742478-0.5g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
0.5g
$1495.0 2023-09-20
Enamine
EN300-1742478-0.25g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
0.25g
$1432.0 2023-09-20
Enamine
EN300-1742478-5.0g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
5g
$4517.0 2023-06-03
Enamine
EN300-1742478-0.05g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
0.05g
$1308.0 2023-09-20
Enamine
EN300-1742478-5g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
5g
$4517.0 2023-09-20
Enamine
EN300-1742478-1g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
1g
$1557.0 2023-09-20
Enamine
EN300-1742478-2.5g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
2.5g
$3051.0 2023-09-20
Enamine
EN300-1742478-0.1g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
0.1g
$1371.0 2023-09-20
Enamine
EN300-1742478-10.0g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
10g
$6697.0 2023-06-03
Enamine
EN300-1742478-1.0g
5-[(1S)-1-aminoethyl]-N,N,4-trimethyl-1,3-thiazol-2-amine
2227818-61-1
1g
$1557.0 2023-06-03

5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine 関連文献

5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amineに関する追加情報

Comprehensive Overview of 5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine (CAS No. 2227818-61-1)

5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine (CAS No. 2227818-61-1) is a specialized organic compound with a unique thiazole backbone, featuring an aminoethyl substituent at the 5-position and N,N,4-trimethyl modifications. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential bioactivity. The (1S)-1-aminoethyl chiral center further enhances its relevance in enantioselective applications, making it a valuable intermediate in drug discovery pipelines.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine. Researchers are particularly focused on its role in kinase inhibitor development and catalysis, addressing frequently searched queries such as "chiral thiazole derivatives in medicine" and "sustainable synthesis of nitrogen heterocycles." The compound’s logP value and hydrogen bonding capacity (calculated via in silico models) suggest favorable pharmacokinetic properties, aligning with industry demands for bioavailability optimization.

The synthetic route to CAS 2227818-61-1 typically involves stereoselective amination of a pre-functionalized thiazole core, followed by N-methylation. Advanced techniques like flow chemistry and enzyme-mediated resolution are being explored to improve yield and purity—topics frequently discussed in process chemistry forums. Analytical characterization via HPLC-MS and chiral chromatography confirms the compound’s structural integrity, with typical purity thresholds exceeding 98% for pharmaceutical-grade material.

In material science, 5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine serves as a ligand for transition metal complexes, enabling applications in OLED materials and asymmetric catalysis. Its thermal stability (decomposition point >200°C) makes it suitable for high-temperature processes, a feature highlighted in patents related to electronic device manufacturing. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper PPE protocols are recommended during synthesis.

Market analyses indicate growing demand for CAS 2227818-61-1 in contract research organizations (CROs) and academic labs, driven by its utility in fragment-based drug design. Suppliers often provide custom isotope-labeled variants (e.g., 13C/15N) for metabolic studies. The compound’s IP landscape shows active patents in oncological therapeutics and crop protection agents, reflecting cross-industry applicability.

For researchers seeking structure-activity relationship (SAR) data, computational studies suggest that the thiazole-amine moiety enhances target binding affinity in G-protein-coupled receptors (GPCRs). This aligns with Google Scholar’s top-searched terms like "thiazole pharmacophores" and "small molecule modulators." Storage recommendations include argon-protected vials at -20°C to prevent racemization, a critical consideration for chiral purity maintenance.

Future directions for 5-(1S)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine include exploration in proteolysis-targeting chimeras (PROTACs) and bioconjugation techniques. Its scalable synthesis and regulatory compliance position it as a sustainable alternative to traditional scaffolds, addressing the pharmaceutical industry’s push toward green chemistry principles.

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